Phenyl(pyridin-3-yl)methanamine

Description

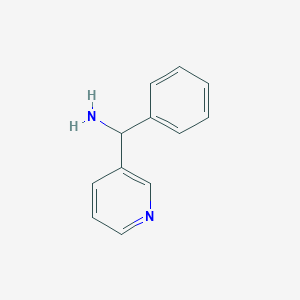

Phenyl(pyridin-3-yl)methanamine, also known as (4-(pyridin-3-yl)phenyl)methanamine (Compound 14f), is a bifunctional aromatic amine with a benzene ring connected to a pyridin-3-yl moiety via a methylamine linker. Its molecular formula is C₁₂H₁₃N₂, and it has a molecular weight of 185.25 g/mol . Key spectral data include:

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYKWHGBZMOSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-53-2 | |

| Record name | phenyl(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

SCH-202676 (N-(2,3-diphenyl-[1,2,4]thiadiazole-5(2H)-ylidene)methanamine)

- Structure : Replaces pyridin-3-yl with a thiadiazole ring.

- Activity: Known as an allosteric modulator of G-protein-coupled receptors (GPCRs), suggesting substituents with heterocyclic systems can significantly alter target specificity .

[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine

- Structure: Features a phenoxyethoxy substituent on the pyridine ring.

- Molecular Formula : C₁₄H₁₆N₂O₂ (MW: 244.29 g/mol).

[3-(Trifluoromethyl)pyridin-2-yl]methanamine

Modifications on the Benzene Ring

[1,1'-Biphenyl]-3-yl(phenyl)methanamine

Hybrid Heterocyclic Systems

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine

- Structure : Integrates a pyrazole ring between phenyl and pyridin-4-yl groups.

- Molecular Formula : C₁₅H₁₄N₄ (MW: 250.30 g/mol).

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility. Bulky substituents (e.g., phenoxyethoxy) enhance membrane permeability but complicate synthesis.

Biological Relevance :

- Pyridin-3-yl derivatives with phosphonate groups (e.g., aryl AZT compounds) show potent anti-HIV activity, suggesting Phenyl(pyridin-3-yl)methanamine could be modified for antiviral applications .

- Thiadiazole-containing analogs (e.g., SCH-202676) highlight the role of heterocycles in GPCR modulation .

Synthetic Considerations :

- This compound’s straightforward synthesis (55% yield) contrasts with more complex derivatives requiring multi-step routes (e.g., pyrazole hybrids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.